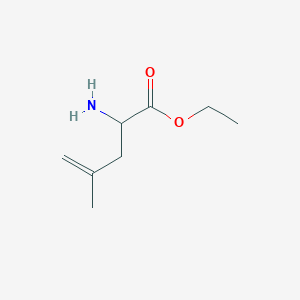

Ethyl 2-amino-4-methylpent-4-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-11-8(10)7(9)5-6(2)3/h7H,2,4-5,9H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHQYYSJUJFHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Significance of α Amino Esters in Synthetic Chemistry

α-Amino esters are pivotal in the synthesis of peptides, peptidomimetics, and various natural products. rsc.org They are also key precursors for the creation of unnatural amino acids, which are instrumental in protein engineering and drug discovery. nih.gov The ester functionality provides a convenient handle for peptide bond formation, while the amino group can be protected and deprotected as needed during multi-step syntheses. The versatility of α-amino esters extends to their use in the construction of heterocyclic compounds and as chiral synthons in asymmetric synthesis.

Contextualizing Ethyl 2 Amino 4 Methylpent 4 Enoate Within Unsaturated Amino Acid Derivatives

Ethyl 2-amino-4-methylpent-4-enoate is a specific example of an α-amino ester with an unsaturated side chain. Its structure features an ethyl ester group, an amino group at the α-position, and a terminal double bond between C4 and C5, with a methyl group at the C4 position. This particular arrangement of functional groups makes it a valuable intermediate for synthesizing more complex and sterically hindered amino acids. The presence of the double bond allows for various addition and cyclization reactions, expanding its synthetic utility.

Unsaturated amino acid derivatives, in general, are of significant interest due to their potential to be converted into a variety of saturated and functionalized amino acids. They are also found in some natural products and can be incorporated into peptides to introduce conformational constraints or reactive handles.

Historical Development and Emerging Trends in the Synthesis of α Amino 4 Alkenoates

The synthesis of α-amino-4-alkenoates has evolved significantly over the years. Early methods often involved multi-step sequences with harsh reaction conditions. More recent developments have focused on creating more efficient and stereoselective routes.

One emerging trend is the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed allylic alkylation of glycine (B1666218) Schiff base esters has been a common strategy. However, this often requires the use of stoichiometric amounts of strong bases.

More recently, innovative approaches are being explored to overcome these limitations. These include:

Photoredox Catalysis: Visible-light-driven methods are gaining traction for their mild reaction conditions and high functional group tolerance. researchgate.net

Electrochemical Synthesis: Paired electrochemical methods offer a green and efficient way to construct γ,δ-unsaturated α-amino esters. researchgate.net

Novel Catalytic Systems: The development of new catalyst systems, such as those based on iron or employing synergistic catalysis (e.g., Ni/Cu), is enabling the synthesis of previously challenging α,α-disubstituted α-amino acids. nih.govnih.gov

Alternative Starting Materials: Research is also exploring the use of different starting materials to avoid the pre-formation of unstable imines. For example, the oxidation/allylation of glycine esters offers a direct route to γ,δ-unsaturated α-amino acid esters. researchgate.net

These advancements are paving the way for the more accessible and versatile synthesis of α-amino-4-alkenoates like ethyl 2-amino-4-methylpent-4-enoate.

Overview of Research Domains Pertaining to Ethyl 2 Amino 4 Methylpent 4 Enoate

Classical Approaches to α-Amino Ester Synthesis

Classical methods for the synthesis of α-amino acids have been adapted for the preparation of their ester derivatives. These approaches, while often resulting in racemic mixtures, form the foundation of amino acid synthesis and can be applied to the preparation of this compound.

Direct Aminoalkylation Reactions

Direct aminoalkylation reactions offer a conceptually straightforward route to α-amino esters. However, the direct N-alkylation of α-amino acid esters with alcohols can be challenging and may require specific catalysts to proceed efficiently and with high retention of stereochemistry if a chiral starting material is used. While specific examples for the direct aminoalkylation synthesis of this compound are not prevalent in the literature, the general approach would involve the reaction of a suitable precursor with an amine source.

Strecker Synthesis Adaptations for Unsaturated Systems

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones. sigmaaldrich.com The synthesis proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.com For the synthesis of this compound, the Strecker reaction would commence with 3-methylbut-3-enal. This aldehyde would react with ammonia (B1221849) and a cyanide source (e.g., potassium cyanide) to form the intermediate α-aminonitrile, 2-amino-4-methylpent-4-enenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions, followed by esterification with ethanol (B145695), would yield the target compound.

A key consideration for this route is the stability of the unsaturated aldehyde and the potential for polymerization under the reaction conditions. The classical Strecker synthesis typically produces a racemic mixture of the amino acid. sigmaaldrich.com

Table 1: Proposed Strecker Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 3-Methylbut-3-enal | NH₃, KCN | 2-Amino-4-methylpent-4-enenitrile |

| 2 | 2-Amino-4-methylpent-4-enenitrile | H₃O⁺, heat | 2-Amino-4-methylpent-4-enoic acid |

| 3 | 2-Amino-4-methylpent-4-enoic acid | Ethanol, H⁺ catalyst | This compound |

Gabriel Synthesis and Phthalimido Protecting Group Strategies

The Gabriel synthesis is another classical method that is widely used for the preparation of primary amines, including α-amino acids. youtube.com This method utilizes phthalimide (B116566) as a protecting group for the amine functionality, which prevents over-alkylation. youtube.com To synthesize this compound via this route, one would start with the alkylation of potassium phthalimide with ethyl 2-bromo-4-methylpent-4-enoate. The resulting N-phthaloyl derivative is then subjected to hydrazinolysis (using hydrazine) or acid hydrolysis to release the free amine and yield the desired α-amino ester. youtube.com

The synthesis of the required α-bromo ester can be achieved through the Hell-Volhard-Zelinsky reaction on 4-methylpent-4-enoic acid, followed by esterification. The Gabriel synthesis is known for its reliability in producing primary amines and can be a viable route to racemic this compound.

Table 2: Proposed Gabriel Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Potassium phthalimide, Ethyl 2-bromo-4-methylpent-4-enoate | - | Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-methylpent-4-enoate |

| 2 | Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-methylpent-4-enoate | Hydrazine (N₂H₄) | This compound |

Alkylation of Glycine (B1666218) Equivalents (e.g., Schiff Bases, Imine Derivatives)

The alkylation of glycine equivalents is a powerful and widely used method for the synthesis of a variety of α-amino acids. nih.gov A common approach is the O'Donnell amino acid synthesis, which involves the alkylation of a benzophenone (B1666685) imine of a glycine alkyl ester. organic-chemistry.org This method allows for the synthesis of monoalkylated amino acid derivatives with high selectivity. organic-chemistry.org

For the synthesis of this compound, the Schiff base, ethyl 2-((diphenylmethylene)amino)acetate, would be deprotonated with a suitable base (e.g., sodium hydroxide (B78521) under phase-transfer conditions or a strong base like LDA) to form a stabilized enolate. This enolate is then reacted with an appropriate electrophile, in this case, 3-bromo-2-methylprop-1-ene. The resulting product, ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate, can then be hydrolyzed under mild acidic conditions to afford the target amino ester. organic-chemistry.orgchemuniverse.com

Table 3: O'Donnell Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Ethyl 2-((diphenylmethylene)amino)acetate, 3-Bromo-2-methylprop-1-ene | Base (e.g., NaOH, Phase-Transfer Catalyst) | Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate |

| 2 | Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate | Mild aqueous acid | This compound |

Asymmetric Synthesis and Enantiocontrol in the Preparation of Chiral Variants

The development of asymmetric synthetic methods allows for the preparation of enantiomerically enriched α-amino acids, which are crucial for many biological and pharmaceutical applications.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are limited, this approach is a well-established strategy for the asymmetric synthesis of α-amino acids.

One common strategy involves the alkylation of a glycine enolate equivalent attached to a chiral auxiliary. For instance, a glycine-derived Schiff base can be prepared from a chiral amine. Subsequent alkylation of this chiral Schiff base with 3-bromo-2-methylprop-1-ene would lead to a diastereomeric mixture of the alkylated product. The diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched target amino ester. The O'Donnell amino acid synthesis can be rendered asymmetric by using chiral phase-transfer catalysts derived from Cinchona alkaloids. organic-chemistry.org This approach has been successfully used for the enantioselective alkylation of glycine Schiff bases. researchgate.net

Catalytic Asymmetric Methods (e.g., Organocatalysis, Transition Metal Catalysis)

Catalytic asymmetric synthesis provides a powerful tool for the enantioselective production of α-amino acids and their derivatives. researchgate.net Both organocatalysis and transition metal catalysis have been successfully employed for the synthesis of related α,β-unsaturated amino esters and can be conceptually applied to the synthesis of this compound.

Organocatalysis: Chiral amines and their derivatives can catalyze reactions involving α,β-unsaturated carbonyl compounds. rsc.orgrsc.org For instance, bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety can activate substrates and control the stereochemical outcome of the reaction. rsc.org In the context of synthesizing this compound, an organocatalytic approach could involve the conjugate addition of a nitrogen source to a suitable α,β-unsaturated ester precursor. The development of α,β-unsaturated acyl ammonium (B1175870) intermediates through organocatalysis has expanded the scope of these reactions. st-andrews.ac.ukresearchgate.net

Transition Metal Catalysis: Transition metal complexes, particularly those of copper, palladium, and iridium, are effective catalysts for asymmetric transformations. acs.orgrsc.orgacs.org Copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated esters is a well-established method for creating β-chiral centers. acs.orgnih.gov Furthermore, the combination of transition metal catalysis and aminocatalysis has been shown to be effective in the β-alkylation of α,β-unsaturated aldehydes, a strategy that could be adapted for amino acid synthesis. nih.gov Palladium-catalyzed allylic alkylation is another powerful tool for forming C-C bonds and could be envisioned in a route to the target molecule. whiterose.ac.uk

Dynamic Kinetic Resolution (DKR) Processes for Stereoselective Access

Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic starting material into a single enantiomer of a product in theoretically 100% yield. youtube.com This process involves the rapid in-situ racemization of the slower-reacting enantiomer, allowing it to be converted to the faster-reacting one, which is then selectively transformed into the desired product. youtube.com

For the synthesis of this compound, a DKR approach could be applied to a racemic precursor. For example, a biocatalytic transamination process using a thermophilic enzyme has been successfully used for the synthesis of β-branched aromatic α-amino acids via DKR of the corresponding α-ketoacids. nih.gov This method demonstrates high diastereo- and enantioselectivity. nih.gov Similarly, transition metal-catalyzed DKR has been reported for the ring-opening of racemic aziridines, yielding chiral amines with high enantioselectivity. acs.org Parallel kinetic resolution of acyclic γ-amino-α,β-unsaturated esters has also been achieved, providing access to enantiopure β,γ-diamino esters. nih.gov

Enantioselective Alkylation of Amino Acid Derivatives

The enantioselective alkylation of glycine derivatives is a cornerstone of α-amino acid synthesis. nih.gov This method typically involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. The Myers alkylation, for example, utilizes a pseudoephedrine-derived chiral auxiliary to achieve high diastereoselectivity in the alkylation of a glycine enolate. nih.gov Another approach involves the use of homochiral glycine enolate synthons for stereoselective alkylation. acs.org

In the context of this compound, this strategy would involve the alkylation of a suitable chiral glycine equivalent with a reagent that introduces the 4-methylpent-4-enyl side chain. Various strategies for accessing non-proteogenic amino acids, such as phase-transfer alkylation, have been developed and could be applicable. nih.gov

Esterification and Transesterification Strategies for this compound

The final step in the synthesis of this compound is often the formation of the ethyl ester. This can be achieved through direct esterification of the corresponding carboxylic acid, 2-amino-4-methylpent-4-enoic acid, or via transesterification.

Esterification: Direct esterification of amino acids can be accomplished using various reagents and conditions. A common and mild method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which has been shown to be effective for a wide range of natural and synthetic amino acids, affording the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov Other methods include using protic acids like gaseous hydrochloric acid or thionyl chloride. nih.gov

Transesterification: While less common for the initial synthesis, transesterification could be employed if the amino acid is first prepared as a different ester, for example, a methyl ester. This process would involve reacting the methyl ester with ethanol in the presence of an acid or base catalyst to yield the desired ethyl ester.

Protecting Group Chemistry in the Synthesis of Amino Esters

The synthesis of amino esters like this compound necessitates the use of protecting groups to prevent unwanted side reactions at the amine and carboxyl functionalities. nih.govspringernature.com The choice of protecting groups is crucial and depends on their stability to the reaction conditions used in subsequent steps and the ease of their removal. masterorganicchemistry.com

Amine Protection Strategies (e.g., Boc, Cbz, Fmoc)

The α-amino group is typically protected as a carbamate. masterorganicchemistry.com The most common protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.compeptide.commasterorganicchemistry.com

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., trifluoroacetic acid) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., piperidine) total-synthesis.com |

These protecting groups offer orthogonality, meaning one can be removed selectively in the presence of the others, which is essential in multi-step syntheses. masterorganicchemistry.compeptide.comtotal-synthesis.com For instance, the Boc group is acid-labile, the Cbz group is removed by hydrogenation, and the Fmoc group is base-labile. masterorganicchemistry.comtotal-synthesis.com

Carboxyl Protection Strategies (e.g., Ethyl Ester)

The carboxyl group is often protected as an ester. libretexts.org In the case of this compound, the ethyl ester itself serves as the protecting group for the carboxylic acid functionality. This protection is generally stable under the conditions used for peptide coupling and can be removed by saponification (hydrolysis with a base) if the free carboxylic acid is required for subsequent reactions. The formation of the ester can be achieved by treating the N-protected amino acid with the corresponding alcohol in the presence of a suitable activating agent. gcwgandhinagar.com

Green Chemistry Principles in the Synthesis of this compound

The development of sustainable synthetic routes to this compound necessitates a thorough evaluation of several key green chemistry metrics. These include the careful selection of solvents, maximization of atom economy, and the design of efficient and recyclable catalysts.

Solvent Selection and Reduction

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and contribute to air pollution. Green chemistry encourages the use of alternative, less hazardous solvents. For the synthesis of amino esters like this compound, several greener solvent options can be considered.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many reactions. nih.gov The development of water-soluble catalysts and reagents can facilitate reactions in aqueous media, significantly reducing the environmental footprint. nih.gov Bio-derived solvents, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), offer a renewable alternative to petroleum-based solvents and often have more favorable safety profiles. The use of supercritical fluids, particularly carbon dioxide (scCO₂), presents another attractive option due to its non-toxic nature and the ease of product separation by simple depressurization.

The principles of solvent reduction also advocate for solvent-free reaction conditions where possible. Mechanochemistry, the use of mechanical force to induce chemical reactions, can often be performed in the absence of a solvent, leading to a significant decrease in waste generation.

Table 1: Comparison of Conventional and Green Solvents for Organic Synthesis

| Solvent | Key Properties | Green Chemistry Considerations |

| Dichloromethane | High solvency, volatile | Carcinogen, environmental pollutant |

| Toluene | Good for a wide range of reactions | Toxic, volatile organic compound (VOC) |

| Water | Non-toxic, non-flammable, cheap | Limited solubility for nonpolar substrates |

| Ethanol | Bio-renewable, low toxicity | Can be a good alternative to methanol |

| 2-MeTHF | Bio-derived, high boiling point | Lower water miscibility than THF |

| Supercritical CO₂ | Non-toxic, easily removed | Requires high-pressure equipment |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. tudelft.nl A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste generation.

For the synthesis of this compound, reactions with high atom economy would be addition and rearrangement reactions. For instance, a direct asymmetric hydroaminomethylation of a suitable precursor would, in principle, exhibit 100% atom economy. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

Reaction efficiency is also gauged by other metrics such as yield, selectivity (chemo-, regio-, and stereoselectivity), and the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product. The ideal synthesis of this compound would proceed in high yield and selectivity, with a low E-factor.

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Transformation | Atom Economy |

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution | A-B + C → A-C + B | < 100% |

| Elimination | A-B → A + B | < 100% |

Catalyst Design for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, while being required in only small amounts. tudelft.nl For the synthesis of this compound, the design of sustainable catalysts is crucial.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts can be employed. Homogeneous catalysts are often more selective but can be difficult to separate from the reaction mixture. Heterogeneous catalysts, being in a different phase from the reactants, are easily separated and recycled, which is a significant advantage from a green chemistry perspective. The development of recoverable and reusable homogeneous catalysts, for example through immobilization on solid supports, is an active area of research.

Biocatalysis: The use of enzymes (biocatalysts) offers a highly attractive green alternative to traditional chemical catalysts. hilarispublisher.comrug.nlresearchgate.netrsc.org Enzymes operate under mild conditions (temperature, pH), in aqueous media, and exhibit exceptional selectivity. hilarispublisher.com For the synthesis of a chiral molecule like this compound, enzymes such as transaminases could be employed for the asymmetric amination of a corresponding keto-ester precursor. rug.nl Advances in protein engineering are continuously expanding the substrate scope and improving the stability of enzymes for industrial applications. tudelft.nl

Table 3: Comparison of Catalytic Systems

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous Metal Catalyst | High activity and selectivity | Difficult to separate and recycle |

| Heterogeneous Catalyst | Easy separation and recycling | Often lower activity/selectivity |

| Biocatalyst (Enzyme) | High selectivity, mild conditions, biodegradable | Can be sensitive to reaction conditions |

Reactions Involving the Amine Functionality

The primary amine group in this compound is a nucleophilic center and can readily participate in a variety of reactions common to primary amines.

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an N-acylated product, an amide. The base is typically a tertiary amine, like triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct.

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, yielding a sulfonamide. These reactions are fundamental in peptide synthesis and for the introduction of protecting groups.

| Reagent | Product |

| Acetyl chloride | Ethyl 2-(acetylamino)-4-methylpent-4-enoate |

| Benzoyl chloride | Ethyl 2-(benzoylamino)-4-methylpent-4-enoate |

| p-Toluenesulfonyl chloride | Ethyl 2-[(4-methylphenyl)sulfonamido]-4-methylpent-4-enoate |

Formation of Imines and Schiff Bases

The reaction of the primary amine in this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. ekb.eg This condensation reaction typically occurs under acidic or base catalysis and involves the elimination of a water molecule. amazonaws.com The resulting carbon-nitrogen double bond in the Schiff base is a key functional group in many biological and synthetic processes. ekb.eg For instance, reaction with benzaldehyde (B42025) would yield ethyl 2-(benzylideneamino)-4-methylpent-4-enoate. The formation of "Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate" from the reaction with diphenylmethanone (benzophenone) further illustrates this reactivity.

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | Ethyl 2-(benzylideneamino)-4-methylpent-4-enoate |

| Acetone | Ethyl 2-(isopropylideneamino)-4-methylpent-4-enoate |

| Cyclohexanone | Ethyl 2-(cyclohexylideneamino)-4-methylpent-4-enoate |

| Diphenylmethanone | Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate |

Nitrogen-Centered Radical and Anion Chemistry

The N-H bond of the amine in this compound can be a source for a nitrogen-centered radical. nih.gov These radicals can be generated through processes like hydrogen atom abstraction by a radical initiator. nih.gov Once formed, these nitrogen-centered radicals can participate in various reactions, including intramolecular cyclizations or intermolecular additions to unsaturated systems. acs.org

Furthermore, deprotonation of the amine can lead to the formation of a nitrogen-centered anion. More significantly in the context of α-amino esters, the α-carbon can be deprotonated under the influence of a strong base to form a stabilized carbanion. acs.org This carbanion is a potent nucleophile and can react with various electrophiles, enabling the formation of new carbon-carbon bonds at the α-position. This reactivity is crucial for the synthesis of non-proteinogenic amino acids and other complex nitrogen-containing molecules. acs.org

Reactions Involving the Ester Functionality

The ethyl ester group of the molecule is susceptible to nucleophilic acyl substitution reactions, providing a gateway to other important functional groups.

Hydrolysis and Saponification

The ester functionality of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-amino-4-methylpent-4-enoic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water.

Base-catalyzed hydrolysis, also known as saponification, proceeds via the attack of a hydroxide ion on the carbonyl carbon. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group.

| Reaction | Conditions | Product |

| Acid-catalyzed Hydrolysis | Dilute acid (e.g., HCl, H₂SO₄), heat | 2-Amino-4-methylpent-4-enoic acid |

| Saponification | Aqueous base (e.g., NaOH, KOH), heat | Sodium or Potassium 2-amino-4-methylpent-4-enoate |

Transamidation and Amide Formation

Transamidation is the reaction of the ester with an amine to form a new amide. This reaction is typically slower than hydrolysis and often requires elevated temperatures or the use of a catalyst. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol. This transformation is a direct method for converting the ester into a variety of amide derivatives.

| Amine | Product (Amide) |

| Ammonia | 2-Amino-4-methylpent-4-enamide |

| Methylamine | N-Methyl-2-amino-4-methylpent-4-enamide |

| Aniline | N-Phenyl-2-amino-4-methylpent-4-enamide |

Transformations of the Terminal Alkene Moiety

The terminal double bond in this compound is a key site for a variety of addition and coupling reactions. Its reactivity is modulated by the adjacent amino and ester groups.

Hydroboration and Oxidation Reactions

Hydroboration-oxidation provides a method to hydrate (B1144303) the terminal alkene, typically with anti-Markovnikov regioselectivity, placing the hydroxyl group on the terminal carbon. masterorganicchemistry.com The reaction proceeds via a syn-addition of a borane (B79455) (like BH₃·THF or 9-BBN) across the double bond, followed by oxidation of the resulting organoborane, usually with hydrogen peroxide and a base. masterorganicchemistry.com

For allylic systems, such as the one present in this compound, both steric and electronic factors influence the regioselectivity and stereoselectivity of the hydroboration. uwo.ca The presence of an allylic amino group can direct the hydroboration through the formation of an amine-borane complex, potentially influencing the reaction's outcome. acs.org Studies on the hydroboration of allylic amines have shown that intramolecular mechanisms can occur, leading to specific stereochemical products. acs.org In the case of this compound, hydroboration would likely place the boron atom at the less substituted terminal carbon (C5), which upon oxidation would yield ethyl 2-amino-5-hydroxy-4-methylpentanoate.

The stereochemical outcome is dictated by the approach of the borane reagent to the face of the alkene opposite the largest substituent to minimize steric interactions. uwo.ca For α,β-unsaturated esters, theoretical studies suggest that 1,4-hydroboration (conjugate addition) can be more favorable than 1,2-hydroboration (addition across the C=C bond) under certain catalytic conditions, which would lead to a boron enolate rather than a simple alkylborane. rsc.org However, in the absence of specific catalysts that favor this pathway, direct hydroboration of the alkene is expected.

Halogenation and Hydrohalogenation Reactions

The terminal alkene can undergo electrophilic addition with halogens (e.g., Br₂, I₂) and hydrohalic acids (e.g., HBr, HCl).

Halogenation: The addition of bromine (Br₂) or chlorine (Cl₂) would lead to the corresponding dihalogenated product, ethyl 2-amino-4,5-dihalo-4-methylpentanoate. N-Bromosuccinimide (NBS) is a common and convenient reagent for bromination reactions, often used for allylic bromination via a radical pathway or for electrophilic addition to alkenes. wikipedia.org In the presence of water or other nucleophilic solvents, NBS can react with alkenes to form bromohydrins. wikipedia.org For α,β-unsaturated ketones, methods for regioselective α'-bromination (at the carbon adjacent to the carbonyl but on the other side of the double bond) have been developed, though direct addition to the double bond is also a primary reaction pathway. rsc.orgacs.org

Hydrohalogenation: The addition of hydrohalic acids like HBr proceeds according to Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms (the terminal C5), and the halide adds to the more substituted carbon (C4). This would generate ethyl 2-amino-4-bromo-4-methylpentanoate. The regioselectivity can be reversed to anti-Markovnikov addition in the presence of radical initiators (e.g., peroxides) with HBr.

Cycloaddition Reactions (e.g., Diels-Alder)

Dehydroamino acids are known to participate in various cycloaddition reactions. nih.govresearchgate.net

[4+2] Cycloadditions (Diels-Alder): While the terminal alkene in this compound is not exceptionally electron-rich or poor, it can potentially act as a dienophile in Diels-Alder reactions with reactive dienes, especially under thermal or Lewis acid-catalyzed conditions.

[2+2] Cycloadditions: Photocatalyzed [2+2] cycloadditions between dehydroamino acids and olefins like styrenes have been reported. nih.gov These reactions, often using an iridium photosensitizer, can produce substituted cyclobutane (B1203170) α-amino acid derivatives with good yield and diastereoselectivity. nih.gov

1,3-Dipolar Cycloadditions: A photoinitiated, catalyst-free 1,3-dipolar cycloaddition between dehydroalanine (B155165) derivatives and tetrazoles has been developed to form fluorescent pyrazoline products. rsc.org This type of reaction demonstrates the utility of the dehydroamino acid moiety as a handle for bioconjugation and modification under mild conditions. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reactions, cross-coupling)

The terminal alkene functionality allows for participation in palladium-catalyzed C-C bond-forming reactions. However, many of these reactions, such as Suzuki and Sonogashira couplings, typically require a vinyl halide or triflate. nih.govwikipedia.org Therefore, to make this compound a suitable substrate for these cross-coupling reactions, it would first need to be converted to a derivative like ethyl 2-amino-5-halo-4-methylpent-4-enoate.

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, could potentially be used. In this case, this compound would serve as the alkene component, reacting with an aryl or vinyl halide to form a more complex unsaturated amino ester.

Suzuki and Sonogashira Couplings: Should a β-halogenated derivative of the dehydroamino acid be prepared, it could undergo Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes. nih.govpsu.educore.ac.uk For example, N-protected β-bromodehydroalanine esters have been successfully coupled with various phenylacetylenes under Sonogashira conditions to produce β-substituted dehydroalanines in good yields. psu.educore.ac.uk

Recent advances have also explored the γ-arylation of α,β-unsaturated esters via their silyl (B83357) ketene (B1206846) acetal (B89532) derivatives, coupling them with aryl halides. nih.gov This vinylogous coupling offers an alternative strategy for functionalization.

Table 2: Potential Palladium-Catalyzed Reactions of this compound Derivatives

| Reaction Name | Coupling Partner | Required Substrate Modification | Product Type |

|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide | None | γ,δ-Unsaturated amino ester |

| Suzuki Coupling | Boronic Acid | Conversion to vinyl halide | β-Aryl dehydroamino acid derivative |

Radical Additions to the Alkene

The double bond of dehydroamino acids is susceptible to radical additions. nih.gov These reactions are highly specific and can create novel, unnatural amino acid derivatives. nih.gov

A prominent example is the radical addition of thiols (thia-Michael addition) to the alkene. This reaction can be initiated by radical initiators or proceed under base-catalyzed or even solvent-free conditions. researchgate.netsemanticscholar.org The addition of a thiol (R-SH) across the double bond would result in the formation of a thioether. Given the electronics of the α,β-unsaturated ester system, the addition is expected to follow an anti-Markovnikov pattern, with the sulfur atom adding to the terminal carbon (C5). This reaction is of significant interest in chemical biology for modifying peptides and proteins containing dehydroamino acid residues. rsc.org The reactivity of α,β-unsaturated carbonyls with thiols is well-documented, with esters being generally less reactive than corresponding ketones or aldehydes. nih.govnih.gov

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. The unique combination of functional groups in this compound makes it an intriguing substrate for such transformations, offering pathways to novel heterocyclic and acyclic compounds.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound necessitates precise control over chemo- and regioselectivity in any transformation. The interplay between the nucleophilic amine, the Michael acceptor system, and the ester functionality can lead to a variety of reaction pathways.

While specific studies detailing the multicomponent reactions of this compound are limited, the reactivity of related vinylogous amino esters provides a framework for understanding its potential. For instance, in reactions with electrophilic partners, the regioselectivity of the attack—either at the nitrogen atom or at the β-carbon (vinylogous Michael addition)—is a critical aspect. The outcome is often dictated by the reaction conditions, including the choice of catalyst, solvent, and the nature of the electrophile.

One can envision a three-component reaction where this compound reacts with an aldehyde and a third component, such as a nucleophile or an electrophile. In such a scenario, initial imine formation between the amino group and the aldehyde would generate a new reactive intermediate. Subsequent intramolecular or intermolecular reactions could then proceed with high regioselectivity, driven by the electronic and steric properties of the substituents.

A hypothetical multicomponent reaction could involve the initial reaction of this compound with an aldehyde to form an imine. This could be followed by the addition of a nucleophile to the iminium ion. The resulting intermediate could then undergo further transformations, such as cyclization, to afford complex heterocyclic structures. The regiochemical outcome would be highly dependent on the nature of the nucleophile and the reaction conditions employed.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product | Regioselectivity |

| This compound | Aldehyde | Acid/Base | Iminium Intermediate | N-alkylation |

| Iminium Intermediate | Nucleophile | Varies | Substituted Amine | C-C or C-X bond formation |

Stereoselective Cascade Processes

The development of stereoselective cascade reactions is a paramount goal in modern organic synthesis. For this compound, the creation of stereocenters can be envisioned through various asymmetric catalytic processes. The prochiral nature of the C=C double bond and the potential for creating a stereocenter at the α-carbon make it an attractive substrate for asymmetric catalysis.

While no specific stereoselective cascade reactions involving this compound have been documented in the reviewed literature, the broader field of asymmetric catalysis offers insights into potential strategies. For example, chiral Brønsted acid or Lewis acid catalysis could be employed to control the facial selectivity of nucleophilic additions to an in situ generated iminium ion. Alternatively, organocatalysis, using chiral amines or phosphoric acids, could facilitate enantioselective Michael additions to the α,β-unsaturated system.

A potential stereoselective cascade could involve the reaction of this compound with an α,β-unsaturated aldehyde in the presence of a chiral aminocatalyst. This could initiate a cascade sequence involving a Michael addition followed by an intramolecular cyclization, potentially leading to the formation of highly functionalized, enantioenriched cyclic products. The stereochemical outcome would be dictated by the chiral catalyst, which would control the conformation of the reactive intermediates.

| Reactant 1 | Reactant 2 | Chiral Catalyst | Product Type | Stereochemical Outcome |

| This compound | α,β-Unsaturated Aldehyde | Chiral Amine | Cyclic Amine | High Enantioselectivity |

| This compound | Electrophile | Chiral Lewis Acid | Functionalized Amino Ester | High Diastereo- and Enantioselectivity |

This table illustrates hypothetical stereoselective cascade processes. The development and validation of these reactions for this compound would require dedicated experimental investigation.

Fluorinated Analogues: Synthetic Routes and Chemical Behavior

The introduction of fluorine into amino acids can dramatically alter their biological and chemical characteristics. While direct synthetic routes for fluorinated derivatives of this compound are not extensively detailed in the available literature, plausible synthetic strategies can be extrapolated from established methods for the synthesis of similar fluorinated and unsaturated amino acids.

The synthesis of monofluorinated olefinic amino acids often involves the strategic introduction of a fluorine atom into a precursor molecule. A relevant example is the synthesis of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate, a saturated analogue of the target compound. While the specific synthesis for the unsaturated version is not provided, the methodology for creating the saturated counterpart suggests potential pathways.

One established method for generating γ,δ-unsaturated amino acids is the Claisen rearrangement of N-protected amino acid allylic esters. researchgate.netacs.orgacs.orguni-saarland.denih.gov This pericyclic reaction is known for its high stereoselectivity. researchgate.net For instance, the chelated Claisen rearrangement of N-protected glycine allylic esters can yield various γ,δ-unsaturated amino acids. researchgate.net It is conceivable that a fluorinated allylic alcohol could be employed in such a rearrangement to introduce the fluorine atom at the desired position.

A general representation of a Claisen rearrangement for the synthesis of γ,δ-unsaturated amino acids is shown below:

Scheme 1: General Claisen Rearrangement for γ,δ-Unsaturated Amino Acid Synthesis

A protected amino acid is reacted with an allylic alcohol to form an allylic ester. This ester then undergoes a acs.orgacs.org-sigmatropic rearrangement to form the γ,δ-unsaturated amino acid.

To obtain a monofluorinated analogue of this compound, a potential synthetic route could involve the Claisen rearrangement of a glycine Schiff base with a fluorinated allylic alcohol.

The introduction of fluorine into amino acids is known to have a significant impact on their reactivity and selectivity. The high electronegativity of fluorine can alter the electron density of neighboring functional groups, influencing their reactivity. For instance, fluorination can affect the pKa of the amino and carboxylic acid groups, as well as the nucleophilicity and electrophilicity of the molecule.

In the context of this compound, fluorination at the C4 or C5 position would likely influence the reactivity of the double bond. The electron-withdrawing nature of fluorine could decrease the electron density of the alkene, potentially making it less susceptible to electrophilic attack. Conversely, it might enhance its reactivity in other types of reactions.

The conformational preferences of the amino acid can also be affected by fluorination, which in turn can influence its biological activity and interaction with enzymes or receptors.

Halogenated Derivatives (Excluding Fluorine)

The synthesis and properties of other halogenated derivatives of this compound are also of interest.

The synthesis of brominated and chlorinated analogues of this compound could potentially be achieved through electrophilic halogenation of the double bond. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the allylic halogenation of alkenes.

A relevant documented synthesis is that of methyl Z-2-(bromomethyl)-4-methylpent-2-enoate, which is an isomer of the desired brominated product. orgsyn.org This synthesis involves the reaction of methyl 3-hydroxy-4-methyl-2-methylenepentanoate with N-bromosuccinimide. orgsyn.org This suggests that similar strategies could be adapted to synthesize brominated or chlorinated versions of this compound.

The table below summarizes some relevant halogenated pentenoate derivatives found in the literature, which could serve as precursors or reference compounds.

| Compound Name | Molecular Formula | CAS Number | Reference |

| Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate | C8H13BrO2 | 137104-39-3 | orgsyn.org |

This table presents a known brominated pentenoate derivative that could be relevant for the synthesis of halogenated analogues of this compound.

The synthesis of iodinated derivatives of γ,δ-unsaturated amino acids can sometimes be achieved through iodolactonization of the corresponding unsaturated carboxylic acid. researchgate.net This reaction involves the treatment of the unsaturated acid with iodine, leading to the formation of an iodolactone. Subsequent opening of the lactone ring could potentially yield the desired iodinated amino acid. However, specific protocols for the direct iodination of this compound are not described in the available search results.

Chain Elongated and Branched Analogues

The synthesis of chain-elongated and branched analogues of this compound can be envisioned through various synthetic strategies, primarily by modifying the electrophile or the nucleophile in key bond-forming reactions.

One plausible approach involves the palladium-catalyzed allylic alkylation of a chelated glycinate (B8599266) ester enolate. researchgate.net This method is particularly useful for forming γ,δ-unsaturated amino acids. By employing different substituted allylic carbonates or acetates, the chain can be extended or branched at various positions. For instance, reacting the zinc enolate of an N-protected glycine ethyl ester with a substituted allylic electrophile in the presence of a palladium catalyst could introduce different alkyl or aryl groups on the side chain. The diastereoselectivity of this reaction can often be controlled by the choice of ligands and reaction conditions. researchgate.net

Another powerful technique is the enantioselective allylation of α-chloro glycinates catalyzed by a chiral squaramide hydrogen-bond donor. nih.govacs.org This method allows for the introduction of a variety of substituted allyl groups. By using different allylsilane or allylstannane nucleophiles, a wide array of branched analogues can be accessed with high enantioselectivity. nih.govacs.org For example, using a trimethylsilane (B1584522) derivative of a longer or branched alkene instead of 2-methallyltrimethylsilane would result in the corresponding chain-elongated or branched α-allyl amino ester. nih.gov

Furthermore, the direct enantioselective allylic alkylation of α-amino esters themselves can be a route to more complex structures. acs.org Utilizing a pyridoxal (B1214274) catalyst, N-unprotected α-monosubstituted amino esters can react with Morita-Baylis-Hillman (MBH) acetates to yield α-quaternary chiral glutamic acid esters. acs.org This methodology could be adapted to introduce branched substituents at the α-position of an unsaturated amino ester.

A summary of potential chain elongated and branched analogues is presented in the table below, based on the modification of the "4-methylpent-4-enyl" side chain.

| Analogue Name | Structure | Potential Synthetic Precursor (Allylic Electrophile or Nucleophile) |

| Ethyl 2-amino-5-methylhex-4-enoate | 1-bromo-3-methylbut-2-ene | |

| Ethyl 2-amino-4-ethylpent-4-enoate | 2-ethylallyltrimethylsilane | |

| Ethyl 2-amino-4-phenylpent-4-enoate | 2-phenylallyltrimethylsilane |

Synthesis of Other Amino Acid Esters with Unsaturated Side Chains

The synthetic methodologies applicable to this compound can be generalized to produce a broader spectrum of amino acid esters with unsaturated side chains. These compounds are valuable in various fields, including peptide chemistry and materials science.

A general and robust method for the synthesis of α,β-unsaturated γ-amino esters with a quaternary center involves the ruthenium-catalyzed codimerization of N-acetyl α-arylenamines with acrylates. nih.gov This approach provides a direct route to amino esters with both unsaturation and a quaternary α-carbon.

The synthesis of γ,δ-unsaturated amino acids can be achieved with high diastereoselectivity via the palladium-catalyzed allylic alkylation of chelated glycinate ester enolates. researchgate.net The stereochemical outcome, leading to either syn- or anti-products, can be controlled by the geometry of the starting allylic ester. researchgate.net This method is versatile and allows for the introduction of various substituents on the unsaturated side chain.

For the synthesis of α-allyl amino esters, the chiral-squaramide-catalyzed enantioselective allylation of α-chloro glycinates is a highly effective method. nih.govacs.org This protocol has been shown to be applicable to a range of allylsilane and allylstannane nucleophiles, affording a variety of N-carbamoyl-protected α-allyl amino esters with excellent enantioselectivity. nih.govacs.org The reaction demonstrates good functional group tolerance, making it a valuable tool for the synthesis of complex unsaturated amino acids.

A classic approach to α-amino acids that can be adapted for unsaturated side chains is the amination of α-bromo carboxylic acids. libretexts.org The requisite α-bromo ester can be prepared from the corresponding unsaturated carboxylic acid via Hell-Volhard-Zelinskii-type reaction conditions. Subsequent reaction with an amine source would yield the desired unsaturated α-amino ester.

The Strecker synthesis offers another pathway. libretexts.org Starting with an unsaturated aldehyde, reaction with ammonia and cyanide would generate an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid and subsequently esterified.

The following table provides examples of different unsaturated amino acid esters and the potential synthetic methods for their preparation.

| Unsaturated Amino Acid Ester | General Structure | Potential Synthetic Method(s) |

| α,β-Unsaturated γ-Amino Esters | Ruthenium-catalyzed codimerization nih.gov | |

| γ,δ-Unsaturated Amino Esters | Palladium-catalyzed allylic alkylation researchgate.net | |

| α-Allyl Amino Esters | Chiral squaramide-catalyzed allylation nih.govacs.org | |

| General Unsaturated α-Amino Esters | Amination of α-bromo esters libretexts.org, Strecker Synthesis libretexts.org |

Advanced Mechanistic and Theoretical Studies

Elucidation of Reaction Mechanisms

The precise step-by-step sequence of bond-breaking and bond-forming events that constitute the synthesis of Ethyl 2-amino-4-methylpent-4-enoate is a subject of detailed research. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and stereoselectivity.

Investigations into Stereoselectivity Origin

The stereoselectivity in the synthesis of α,β-unsaturated amino acid derivatives is a critical area of study, as the biological activity of these molecules is often dependent on their specific stereochemistry. While direct studies on the stereoselective synthesis of this compound are not extensively documented, related research on similar structures, such as ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, provides valuable insights. For instance, the synthesis of this related compound involves the reaction of (E)-ethyl 2-(4-bromophenylimino)acetate with potassium 3-methyl-2-buten-2-yltrifluoroborate, catalyzed by ytterbium triflate. researchgate.net The resulting product has two independent molecules in the asymmetric unit, which adopt very similar conformations. nih.gov The dihedral angles between the constituent groups of the molecule have been precisely measured, which can inform the steric factors that may influence the stereochemical outcome of similar reactions. nih.gov

Catalytic Cycle Analysis

Catalytic cycles are fundamental to understanding how a small amount of a catalyst can facilitate the conversion of large quantities of reactants into products. For reactions involving organometallic catalysts, which are often employed in the synthesis of complex organic molecules, a detailed analysis of the catalytic cycle is essential. This involves identifying the active catalytic species, the sequence of elementary steps (e.g., oxidative addition, migratory insertion, reductive elimination), and any off-cycle or deactivation pathways. While a specific catalytic cycle for the synthesis of this compound is not detailed in the available literature, the use of catalysts like ytterbium triflate in the synthesis of related compounds suggests that the catalytic cycle would involve the coordination of the Lewis acidic metal to the imine, thereby activating it for nucleophilic attack. researchgate.net

Computational Chemistry Applications

Computational chemistry has emerged as an indispensable tool for investigating the intricacies of chemical reactions at the molecular level. Theoretical calculations can complement experimental findings and provide predictive insights into reaction mechanisms, energetics, and the origins of selectivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Transition State Modeling for Reaction Pathways

Transition state theory is a cornerstone of chemical kinetics, and the computational modeling of transition states provides a powerful means to understand and predict reaction rates and pathways. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a key determinant of its rate. Modeling the transition states for the formation of this compound would allow for a comparison of different possible reaction pathways, helping to elucidate why a particular pathway is favored over others. This type of analysis is instrumental in understanding the factors that control the regioselectivity and stereoselectivity of a reaction.

Conformation Analysis and Stereochemical Prediction

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a significant impact on its physical properties and reactivity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For a flexible molecule like this compound, multiple conformations are possible due to rotation around single bonds. Computational methods can be used to perform a systematic search for low-energy conformers.

Spectroscopic Analysis Methodologies in Research

A comprehensive understanding of the structure and purity of this compound, a complex α-amino ester, relies on a suite of advanced spectroscopic and chromatographic techniques. These methods are fundamental in its characterization, providing detailed insights into its atomic arrangement, molecular weight, functional groups, and enantiomeric composition.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry would confirm its molecular weight and provide evidence for its structural features.

The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of small, stable fragments such as the ethyl group, the ethoxycarbonyl group, or parts of the pentenyl chain. The presence of the amino group would also influence the fragmentation, potentially leading to characteristic ions. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would confirm the presence of its key functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine.

C=O stretching vibration of the ester group.

C=C stretching vibration of the alkene.

C-O stretching vibrations of the ester.

C-H stretching and bending vibrations for the alkyl and vinyl parts of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, would typically show a strong signal in the Raman spectrum.

The following table summarizes the expected vibrational frequencies for the main functional groups of this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 |

| Ester (C=O) | Stretch | 1730-1750 |

| Alkene (C=C) | Stretch | 1640-1680 |

| Ester (C-O) | Stretch | 1000-1300 |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For this compound, reversed-phase HPLC could be used to assess its purity. To determine the enantiomeric excess, chiral HPLC would be necessary, employing a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Gas Chromatography (GC): Gas chromatography is another powerful technique for purity assessment, particularly for volatile compounds. The analysis of amino acid derivatives by GC often requires derivatization to increase their volatility. A comprehensive two-dimensional gas chromatography (GCxGC) method can be employed for the resolution and quantification of amino acids. For determining the enantiomeric excess of this compound, a chiral GC column would be used. The accurate determination of enantiomeric excess is crucial in many applications, with potential errors in the range of ±0.5%–2.5% at concentrations ≥10⁻⁶ M being achievable with optimized methods. springernature.com

The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its derivatives, as well as the specific requirements of the analysis.

Applications in Complex Molecule Synthesis As a Building Block

Role as a Chiral Building Block in Enantioselective Synthesis

The prochiral nature of the α-carbon and the double bond in ethyl 2-amino-4-methylpent-4-enoate makes it a candidate for asymmetric transformations to introduce chirality. Enantioselective synthesis strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at these positions. For instance, asymmetric hydrogenation or conjugate addition reactions to the α,β-unsaturated system can establish new stereocenters with high enantiomeric excess.

While specific examples detailing the use of this compound in enantioselective synthesis are not readily found, the general principles are well-documented for analogous compounds. Chiral rhodium or ruthenium complexes are often employed as catalysts for the asymmetric hydrogenation of dehydroamino acid esters, yielding chiral α-amino acid derivatives. Similarly, chiral organocatalysts or metal complexes can facilitate the enantioselective conjugate addition of various nucleophiles to the β-position.

Table 1: Potential Enantioselective Transformations of this compound

| Transformation | Potential Chiral Product | Catalyst Type |

| Asymmetric Hydrogenation | Ethyl (2R)- or (2S)-2-amino-4-methylpentanoate | Chiral Rhodium or Ruthenium complexes |

| Asymmetric Conjugate Addition | Ethyl 2-amino-3-substituted-4-methylpentanoate | Chiral Copper or Organocatalysts |

| Asymmetric Michael Addition | Ethyl 2-amino-3-(substituted)-4-methylpentanoate | Chiral Phase-Transfer Catalysts |

Intermediates in the Total Synthesis of Natural Products

α,β-Unsaturated amino esters are valuable intermediates in the total synthesis of natural products due to their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The double bond can be functionalized through various reactions such as epoxidation, dihydroxylation, and cycloaddition, leading to complex molecular scaffolds.

Although no specific total synthesis has been reported that explicitly utilizes this compound, its structural motif is present in or can be envisioned as a precursor to various natural products containing the isoleucine or related amino acid skeletons. The synthesis of complex peptide natural products often involves the coupling of unique amino acid building blocks, and derivatives of this compound could serve this purpose.

Precursors for Non-Proteinogenic Amino Acids and Peptidomimetics

This compound is a direct precursor to the non-proteinogenic amino acid dehydroisoleucine. Non-proteinogenic amino acids are not found in the genetic code but play crucial roles in biological processes and are important components of many pharmaceuticals. The double bond in dehydroisoleucine can be stereoselectively reduced to afford either isoleucine or alloisoleucine, or it can be functionalized to create a diverse array of unnatural amino acids.

These resulting non-proteinogenic amino acids can then be incorporated into peptides to create peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The unique side chain of isoleucine and its analogs can influence the conformational properties of peptides, making them valuable tools in drug design.

Table 2: Potential Non-Proteinogenic Amino Acids and Peptidomimetic Scaffolds from this compound

| Starting Material | Reaction Type | Product Class | Potential Application |

| This compound | Stereoselective Reduction | Isoleucine/Alloisoleucine derivatives | Incorporation into peptides |

| This compound | Functionalization of the double bond | Novel α-amino acids | Building blocks for drug discovery |

| Resulting non-proteinogenic amino acids | Peptide Synthesis | Peptidomimetics | Therapeutic agents |

Building Block for Advanced Organic Materials and Polymers (Non-Biomedical Focus)

The polymerizable nature of the α,β-unsaturated system in this compound makes it a potential monomer for the synthesis of functional polymers. The presence of the amino group offers a site for further modification, allowing for the tuning of the polymer's properties. While research in this specific area is not extensively documented for this compound, polymers derived from amino acids and their derivatives are a growing field of materials science.

These polymers can exhibit interesting properties such as chirality, which can be exploited in applications like chiral stationary phases for chromatography or as materials with unique optical properties. The amino groups within the polymer backbone can also serve as coordination sites for metal ions, leading to the formation of functional coordination polymers or metal-organic frameworks with potential applications in catalysis or gas storage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-4-methylpent-4-enoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between amines and α,β-unsaturated esters. For example, methyl 4-methylpent-2-enoate can react with ethylamine derivatives under basic conditions (e.g., using NaHCO₃) to form the target compound. Temperature control (0–25°C) and solvent polarity (e.g., THF vs. DCM) significantly affect reaction kinetics and stereochemical outcomes. Monitoring via TLC or GC-MS ensures intermediate purity . For structurally related esters, catalytic methods (e.g., Pd-mediated coupling) have been explored but require optimization to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., amine protons at δ 1.5–2.0 ppm, ester carbonyls at δ 170–175 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals from the alkene and methyl branches .

- XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding networks. Software like SHELXL refines positional parameters and thermal displacement factors, with R-factor thresholds < 5% ensuring reliability . ORTEP-III visualizes anisotropic displacement ellipsoids for steric analysis .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds (N–H⋯O, O–H⋯N) into motifs like chains or rings. For example, the amine group may form a C(4) chain with ester carbonyls, stabilizing the lattice. Comparative studies with analogs (e.g., methyl esters) reveal how alkyl chain length modulates packing efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies between calculated and observed NMR shifts often arise from conformational flexibility or solvent effects. Computational tools (e.g., DFT with B3LYP/6-31G*) predict chemical shifts, while variable-temperature NMR experiments identify dynamic processes. For crystallographic disagreements (e.g., unit cell parameters), re-measuring data at low temperatures (100 K) reduces thermal motion artifacts .

Q. What computational strategies optimize the prediction of reaction pathways for this compound synthesis?

- Methodological Answer : Transition state modeling (e.g., using Gaussian or ORCA) identifies rate-determining steps, such as nucleophilic attack on the α,β-unsaturated ester. Solvent effects are incorporated via PCM or SMD models. Machine learning (e.g., ANN-based predictors) trains on existing kinetic data to forecast optimal catalysts (e.g., DBU vs. K₂CO₃) .

Q. What methodologies address stereochemical challenges in synthesizing enantiopure this compound?

- Methodological Answer : Asymmetric catalysis (e.g., chiral Lewis acids) induces enantioselectivity during amine addition. HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers, while circular dichroism (CD) verifies absolute configuration. Dynamic kinetic resolution (DKR) techniques minimize racemization during esterification .

Data Analysis and Reporting

Q. How should researchers statistically validate reproducibility in synthetic yields?

- Methodological Answer : Triplicate experiments with ANOVA (α = 0.05) assess variance across batches. Grubbs’ test identifies outliers, and control charts (e.g., Shewhart) monitor process stability. Reporting confidence intervals (e.g., 95% CI ± 2%) enhances transparency .

Q. What strategies mitigate environmental risks during this compound handling?

- Methodological Answer : Wastewater containing residual esters must undergo hydrolysis (pH > 10, 60°C) to break down reactive groups before disposal. Fume hoods with HEPA filters capture aerosols, and spill protocols mandate neutralization with activated carbon .

Tables

Table 1 : Key Spectroscopic Data for this compound

Table 2 : Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.2, 15.4, 8.7 |

| Z | 4 |

| R-factor (%) | 4.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.